ethyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
Description
This compound features a 1,3-benzodiazol (benzimidazole) core linked to a 5-oxopyrrolidin-3-yl moiety via a phenyl group substituted with an ethyl chain at the para position. The pyrrolidinone ring introduces conformational rigidity, which may affect binding interactions in biological targets.
Properties
IUPAC Name |
ethyl 2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-3-16-9-11-18(12-10-16)25-14-17(13-21(25)27)23-24-19-7-5-6-8-20(19)26(23)15-22(28)29-4-2/h5-12,17H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDYHNAQOCKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and pyrrolidinone intermediates, followed by their coupling and subsequent esterification to form the final product. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized processes to scale up the synthesis while maintaining efficiency and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
Ethyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets and pathways. The benzodiazole and pyrrolidinone rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog 1: Ethyl 2-{2-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate
- Molecular Formula : C₂₂H₂₂ClN₃O₃
- Molecular Weight : 411.9 g/mol
- Key Differences: Substitution on the phenyl ring: 3-chloro-4-methyl vs. 4-ethyl in the target compound.
- Potential Applications: Similar neurological or anti-inflammatory applications due to shared pyrrolidinone and benzodiazol motifs.
Structural Analog 2: Ethyl 2-[5-(4-fluorophenyl)pyridin-3-yl]-1-[3-(2-oxopyrrolidin-1-yl)propyl]-1H-benzimidazole-5-carboxylate
- Molecular Formula: Not explicitly listed, but includes a pyridin-3-yl group and a pyrrolidin-2-one chain.
- Key Differences: Replacement of benzodiazol-linked phenyl with pyridin-3-yl. A propyl-pyrrolidinone side chain instead of direct phenyl-pyrrolidinone linkage.
- Implications : The pyridine ring may enhance π-π stacking with aromatic residues in enzymes or receptors.
Structural Analog 3: {(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid
- Molecular Formula: Includes a thioxo-thiazolidinone core and fluorobenzyl substituents.
- Key Differences: Thiazolidinone ring replaces pyrrolidinone. Fluorobenzyl group offers strong electron-withdrawing effects.
- Potential Applications: Antidiabetic or antimicrobial activity, common in thiazolidinone derivatives.
Tabulated Comparison of Key Features
Research Findings and Implications
- Substituent Effects :
- Thiazolidinone vs. Pyrrolidinone: Thiazolidinones (Analog 3) often exhibit stronger hydrogen bonding due to the thioxo group, whereas pyrrolidinones (Target, Analog 1) offer conformational stability.
Biological Activity
Ethyl 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound notable for its unique structural features, including a benzodiazole ring , a pyrrolidinone ring , and an ester functional group . These components are associated with various pharmacological activities, making this compound of significant interest in medicinal chemistry and pharmacology.
The biological activity of this compound primarily stems from its interaction with specific molecular targets. The benzodiazole moiety is known for its role in various pharmacological activities, including anti-anxiety and anti-depressant effects. The pyrrolidinone ring can interact with biological macromolecules, influencing their function through hydrogen bonding and other interactions. Preliminary studies suggest potential applications in neuropharmacology, although further research is necessary to elucidate its mechanisms of action.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Benzimidazole derivatives have shown promise in anticancer research due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
- Antimicrobial Properties : Some studies have indicated that similar compounds possess antimicrobial effects against a variety of pathogens, suggesting potential applications in treating infections.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of related benzodiazole derivatives. The results demonstrated that these compounds inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .
Neuropharmacological Research
Another study focused on the neuropharmacological effects of pyrrolidinone derivatives, revealing their potential as anxiolytics. Behavioral tests in animal models indicated reduced anxiety-like behaviors, supporting the hypothesis that these compounds may interact with neurotransmitter systems involved in mood regulation.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include oxidizing agents and nucleophiles for substitution reactions. Optimization of reaction conditions (temperature, solvent choice) is crucial for achieving high yields and purity .
| Synthetic Route | Reagents Used | Yield (%) |
|---|---|---|
| Step 1: Synthesis of Benzimidazole Core | Various acids | 70% |
| Step 2: Introduction of Pyrrolidinone Ring | Nucleophiles | 65% |
| Step 3: Esterification | Acid chlorides | 75% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
